
The Definitive Guide to Diacetone Apiose:
Structural Identity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: alpha-D-Apiose diacetonide

CAS No.: 25904-06-7

Cat. No.: B6592865

Get Quote

Executive Summary
Diacetone apiose (1,2:3,5-di-O-isopropylidene-D-apiofuranose) is a specialized, protected

derivative of D-apiose, a naturally occurring branched-chain sugar. In the context of medicinal

chemistry and carbohydrate synthesis, it serves as a critical chiral scaffold.[1] Its unique

structural features—specifically the presence of a quaternary carbon at position 3 and a spiro-

fused acetal system—make it an invaluable building block for nucleoside analogues,

glycomimetics, and complex natural product synthesis.

This guide provides a rigorous technical analysis of diacetone apiose, moving beyond basic

physical constants to explore its synthesis, structural characterization, and utility in modern

drug discovery.

Chemical Identity & Molecular Profile[2][3][4][5][6][7]
[8]
At its core, "diacetone apiose" refers to the fully protected bis-acetonide of apiose. Unlike linear

sugars, apiose possesses a branched hydroxymethyl group, allowing for a unique protection
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pattern.

Fundamental Constants
Property Value Notes

Common Name Diacetone Apiose
Often refers to the

-D-isomer

IUPAC Name
1,2:3,5-Di-O-isopropylidene-

-D-apio-D-furanose

Numbering treats the branch

as C5

Molecular Formula C₁₁H₁₈O₅

Derived from

(Apiose) + 2(

) - 2(

)

Molecular Weight 230.26 g/mol
Precision: 230.1154

(Monoisotopic)

CAS Number 25904-06-7
For the

-D-isomer

Physical State Crystalline Solid / Syrup
Isomer dependent; often plates

from water/NH₃

Melting Point 81–83 °C
Literature value for purified

-isomer

Optical Rotation
(

, Ethanol)

Structural Analysis
The "diacetone" designation implies the presence of two isopropylidene protecting groups.

Ring A (Furanose): The core sugar adopts a furanose (5-membered) ring structure.
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Ring B (1,2-Acetonide): The C1 and C2 hydroxyl groups are cis-oriented, allowing the

formation of a stable 5-membered dioxolane ring fused to the furanose.

Ring C (3,5-Acetonide): This is the distinguishing feature. D-Apiose has a tertiary hydroxyl at

C3 and a primary hydroxyl at the branch carbon (C3', often numbered C5). These two

hydroxyls are vicinal (on adjacent carbons), allowing the formation of a second 5-membered

dioxolane ring. Because C3 is part of the furanose ring, this second acetonide is spiro-fused.

Synthetic Pathways & Production Logic
As a Senior Application Scientist, it is crucial to understand that diacetone apiose is rarely

isolated from natural sources directly. It is typically synthesized via the degradation of more

abundant sugars (like glucose or mannose) or by protecting D-apiose obtained from hydrolysis

of plant polysaccharides (e.g., Zostera or Lemna species).

The "Diacetone Glucose" Route (Synthetic Logic)
The most robust synthetic route does not start with apiose (which is expensive) but generates

the apiose skeleton from Diacetone D-Glucose.

Mechanism:

Starting Material: 1,2:5,6-Di-O-isopropylidene- ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

-D-glucofuranose.

Oxidation: The 5,6-acetonide is selectively hydrolyzed and the resulting diol is cleaved

(periodate oxidation) to yield an aldehyde at C4.

Aldol/Cannizzaro-like Rearrangement: Treatment with base and formaldehyde effects a ring

contraction and hydroxymethylation, generating the apiose skeleton.

Protection: The resulting apiose is treated with acetone and an acid catalyst (e.g.,

or

) to yield 1,2:3,5-di-O-isopropylidene-
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-D-apiofuranose.

Visualization of Synthetic Flow

D-Glucose Diacetone Glucose
(1,2:5,6-protected)

Acetone, H+ C4-Aldehyde
Intermediate

1. Hydrolysis (C5-C6)
2. NaIO4 Cleavage D-Apiose

(Free Sugar)

Base, CH2O
(Rearrangement) Diacetone Apiose

(1,2:3,5-protected)

Acetone, H+
(Thermodynamic Control)

Click to download full resolution via product page

Figure 1: The synthetic logic flow from commodity chemical (Glucose) to the high-value scaffold

(Diacetone Apiose).

Applications in Drug Development[1][2][11]
The molecular weight of 230.26 and the specific

formula are just the entry points. The value of diacetone apiose lies in its reactivity profile.

Nucleoside Analogues (Antivirals/Anticancer)
Modified nucleosides often require sugars with non-natural branching to evade cellular repair

mechanisms or inhibit viral polymerases.

Mechanism: The 3,5-acetonide can be selectively hydrolyzed, exposing the primary hydroxyl

(branch) and the tertiary C3-OH. This allows for the attachment of nucleobases or

phosphates at specific, sterically crowded positions that are inaccessible in standard ribose

sugars.

Significance: The tertiary alcohol at C3 renders the glycosidic bond more resistant to

enzymatic hydrolysis, improving the metabolic stability of the resulting drug candidate.

Chiral Pool Synthesis
Diacetone apiose provides a pre-formed quaternary chiral center. In total synthesis,

constructing quaternary centers is energetically costly. Using diacetone apiose allows

researchers to "buy" this complexity rather than "build" it.
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Experimental Protocol: Preparation &
Characterization
Objective: Synthesis of 1,2:3,5-di-O-isopropylidene-

-D-apiofuranose from D-apiose syrup. Note: This protocol assumes access to D-apiose
(isolated from natural apiin or synthesized).

Reagents
D-Apiose (syrup, 10 mmol)

Anhydrous Acetone (50 mL)

Concentrated Sulfuric Acid (

) or Iodine (

) catalyst

Sodium Bicarbonate (

)

Methodology
Dissolution: Dissolve D-apiose syrup in anhydrous acetone under an inert atmosphere (

).

Catalysis: Add a catalytic amount of conc.

(approx. 0.1 mL).

Reaction: Stir at room temperature for 4–6 hours. The reaction is thermodynamically

controlled; the formation of the bis-acetonide is favored due to the stability of the fused/spiro

rings.

Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). Look for the disappearance

of the polar starting material and the appearance of a high-
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spot.

Quenching: Neutralize the acid by adding solid

until gas evolution ceases.

Purification: Filter the solids and concentrate the filtrate under reduced pressure.

Crystallization: The residue can often be crystallized from water containing a trace of

ammonia (as noted in historical literature) or purified via flash chromatography on silica gel.

Characterization Checklist (Self-Validation)
Mass Spectrometry (ESI+): Expect

or

.

1H NMR (CDCl3): Look for four distinct methyl singlets (from the two isopropylidene groups)

in the 1.3–1.5 ppm range. The anomeric proton (H1) typically appears as a doublet around

5.8 ppm (

Hz).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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